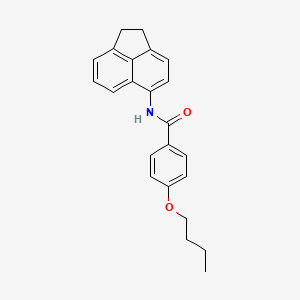

4-butoxy-N-(1,2-dihydroacenaphthylen-5-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-butoxy-N-(1,2-dihydroacenaphthylen-5-yl)benzamide” is a chemical compound . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers . The compound has a linear formula of C29H29N5O3 .

Synthesis Analysis

The synthesis of benzamide compounds like “4-butoxy-N-(1,2-dihydroacenaphthylen-5-yl)benzamide” can be achieved through direct condensation of carboxylic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . The catalyst used in this process is easily prepared via a two-step procedure and is reusable .Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Acenaphthene derivatives, such as “4-butoxy-N-(1,2-dihydroacenaphthylen-5-yl)benzamide”, have been synthesized and evaluated for their antitumor activities . These compounds have been tested against various human solid tumor cell lines, including non-small cell lung cancer (H460), human colon adenocarcinoma (SW480), human breast cancer cell (MDA-MB-468 and SKRB-3), human melanoma cell (A375), and human pancreatic cancer (BxPC-3) .

Antifungal Activity

Acenaphthene derivatives have also been reported to exhibit antifungal properties . While specific studies on “4-butoxy-N-(1,2-dihydroacenaphthylen-5-yl)benzamide” are not available, it is plausible that this compound may also possess antifungal activity due to its structural similarity with other acenaphthene derivatives.

Antimicrobial Activity

Similar to antifungal activity, acenaphthene derivatives have been known to exhibit antimicrobial properties . Further research could explore the potential antimicrobial activity of “4-butoxy-N-(1,2-dihydroacenaphthylen-5-yl)benzamide”.

Anti-inflammatory Activity

Acenaphthene derivatives have been associated with anti-inflammatory activity . It would be interesting to investigate whether “4-butoxy-N-(1,2-dihydroacenaphthylen-5-yl)benzamide” could also exhibit similar properties.

Insecticidal Activity

Some acenaphthene derivatives have shown insecticidal activities . This suggests a potential application of “4-butoxy-N-(1,2-dihydroacenaphthylen-5-yl)benzamide” in pest control, subject to further research.

Synthesis of Novel Compounds

“4-butoxy-N-(1,2-dihydroacenaphthylen-5-yl)benzamide” could be used as a precursor in the synthesis of novel compounds . Its unique structure could potentially contribute to the development of new molecules with diverse biological properties.

Wirkmechanismus

Target of Action

It is known that acenaphthene derivatives, to which this compound belongs, have shown diverse biological properties including antitumor activities

Mode of Action

As an acenaphthene derivative, it may share similar mechanisms with other compounds in this class, which have been found to exhibit antitumor activities . The specific interactions between this compound and its targets, as well as the resulting changes, would require further investigation.

Result of Action

It is known that some acenaphthene derivatives have demonstrated antitumor activity in various human solid tumor cell lines

Eigenschaften

IUPAC Name |

4-butoxy-N-(1,2-dihydroacenaphthylen-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO2/c1-2-3-15-26-19-12-9-18(10-13-19)23(25)24-21-14-11-17-8-7-16-5-4-6-20(21)22(16)17/h4-6,9-14H,2-3,7-8,15H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQEYXLKVBSLDCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C3CCC4=C3C2=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-butoxy-N-(1,2-dihydroacenaphthylen-5-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-hydroxy-2-(thiophen-2-yl)ethyl]-3-methoxybenzamide](/img/structure/B6501207.png)

![2-fluoro-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}benzamide](/img/structure/B6501229.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide](/img/structure/B6501232.png)

![4-butyl-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}cyclohexane-1-carboxamide](/img/structure/B6501235.png)

![2-(4-bromophenyl)-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}acetamide](/img/structure/B6501243.png)

![N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}oxolane-2-carboxamide](/img/structure/B6501245.png)

![ethyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate](/img/structure/B6501251.png)

![3-[(2-fluorophenyl)methyl]-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B6501267.png)

![N-[(4-fluorophenyl)methyl]-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B6501274.png)

![N-{2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B6501284.png)